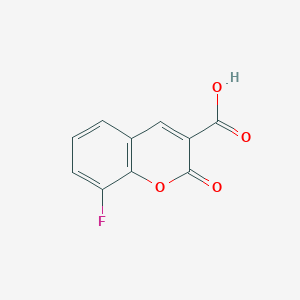

8-Fluoro-2-oxochromene-3-carboxylic acid

描述

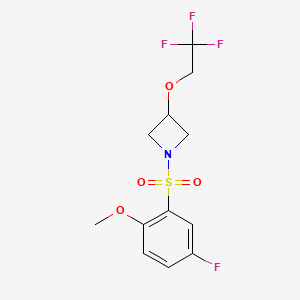

8-Fluoro-2-oxo-2H-chromene-3-carboxylic acid is a chemical compound with the CAS Number: 625823-51-0. It has a molecular weight of 208.15 .

Molecular Structure Analysis

The IUPAC name for this compound is 8-fluoro-2-oxo-2H-chromene-3-carboxylic acid. The InChI code for this compound is 1S/C10H5FO4/c11-7-3-1-2-5-4-6 (9 (12)13)10 (14)15-8 (5)7/h1-4H, (H,12,13) .科学研究应用

Antiproliferative Potential

The derivatives of 3-oxo-3H-benzo[f]chromene-2-carboxylic acid have shown significant antiproliferative activity against human non-small cell lung cancer (NSCLC) cell lines . Among these compounds, some have exhibited strong antiproliferative activity by inducing apoptosis, arresting cell cycle, and elevating intracellular reactive oxygen species (ROS) level .

Biological Imaging

Certain derivatives of 3-oxo-3H-benzo[f]chromene-2-carboxylic acid have demonstrated excellent fluorescence properties . These compounds could potentially be used as effective fluorescence probes for biological imaging .

Anticancer Activity

Fluorinated heterocycles, such as 8-Fluoro-2-oxochromene-3-carboxylic acid, have been found to have significant anticancer activities . Some of these compounds have shown activities that are almost equal to or exceed the potency of the reference drugs .

Antimicrobial Activity

Fluorinated heterocycles have also been reported to have antimicrobial activities . The presence of fluorine atoms in these compounds can enhance their antimicrobial properties .

Sodium Ion Chemosensor

3-oxo-3H-benzo[f]chromene-2-carboxylic acid derivatives have been studied for their interaction with various metal ions . These compounds could potentially be used as chemosensors for sodium ions .

Drug Design

Fluorinated heterocycles, such as 8-Fluoro-2-oxochromene-3-carboxylic acid, have been found to be lead structures for drug design developments . The different substituent groups connected with the coumarin nucleus strongly influence the biological activity of the resulting derivatives .

安全和危害

属性

IUPAC Name |

8-fluoro-2-oxochromene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5FO4/c11-7-3-1-2-5-4-6(9(12)13)10(14)15-8(5)7/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REDPUKXQZBVXOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)OC(=O)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Fluoro-2-oxochromene-3-carboxylic acid | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

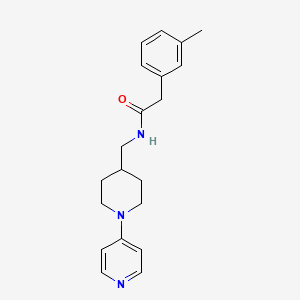

![2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine](/img/structure/B2391043.png)

![2-Chloro-N-[1-(2-methylpyrimidin-4-yl)cyclopropyl]acetamide](/img/structure/B2391044.png)

![1-methyl-3-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carbonyl)pyridin-2(1H)-one](/img/structure/B2391046.png)

![N'-(3-chlorobenzoyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide](/img/structure/B2391048.png)

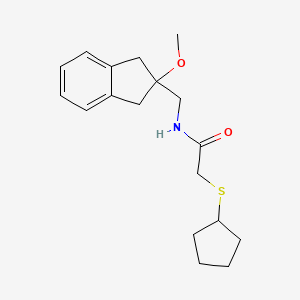

![Methyl 2-(3-phenylpropanamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2391050.png)

![5-[(2-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2391059.png)

![Ethyl 7-(furan-3-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2391062.png)

![8-[3-(3,4-Dimethylphenyl)sulfonylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2391063.png)